4-Iodobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

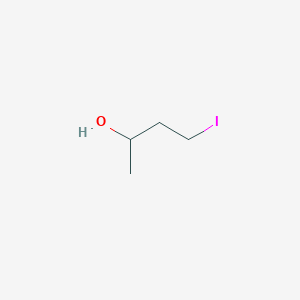

2D Structure

Properties

CAS No. |

6089-15-2 |

|---|---|

Molecular Formula |

C4H9IO |

Molecular Weight |

200.02 g/mol |

IUPAC Name |

4-iodobutan-2-ol |

InChI |

InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |

InChI Key |

FRITUKTYDGNWAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCI)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Iodobutan-2-ol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties, safety information, and synthetic considerations for 4-Iodobutan-2-ol. This compound is a functionalized alkyl iodide, recognized for its utility as a reactive intermediate in organic synthesis.

Core Compound Information

This compound, identified by the CAS number 6089-15-2 , is a secondary alcohol containing an iodine atom at the terminal position.[1] Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack due to the excellent leaving group character of iodide—makes it a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 6089-15-2 | PubChem[1] |

| Molecular Formula | C₄H₉IO | PubChem[1] |

| Molecular Weight | 200.02 g/mol | PubChem (Computed)[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(CCI)O | PubChem[1] |

| InChI Key | FRITUKTYDGNWAY-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 199.96981 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

Note: The majority of physical properties, such as boiling point, melting point, and density, are not available from experimental sources and are therefore omitted. Data should be determined empirically for precise applications.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound typically involves the introduction of iodine to a C4 backbone containing a hydroxyl group at the second position. A common strategy for preparing such iodoalcohols is through the ring-opening of a suitable epoxide with an iodine source or by employing a Finkelstein reaction on a corresponding bromo- or chloro-alcohol.

A detailed, validated experimental protocol for the specific synthesis of this compound is not available in publicly accessible literature. Researchers should develop a procedure based on established methods for analogous compounds, with appropriate safety and optimization steps.

The logical workflow for a potential synthesis via a Finkelstein-type reaction is outlined below.

References

4-Iodobutan-2-ol molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Iodobutan-2-ol, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is a secondary alcohol and an organo-iodide compound. Its structure consists of a four-carbon butane chain with a hydroxyl group (-OH) on the second carbon and an iodine atom (I) on the fourth carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. The naming convention follows a logical hierarchy, identifying the longest carbon chain, the principal functional group (alcohol), and the position of all substituents.

Key Structural Identifiers:

-

Molecular Formula: C₄H₉IO[1]

-

SMILES: CC(CCI)O[1]

-

InChI: InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3[1]

-

InChIKey: FRITUKTYDGNWAY-UHFFFAOYSA-N[1]

-

CAS Number: 6089-15-2[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 200.02 g/mol | PubChem[1] |

| Exact Mass | 199.96981 Da | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Complexity | 30.7 | PubChem[1] |

| Polar Surface Area | 20.2 Ų | PubChem[1] |

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed method for the preparation of iodo-alcohols from their corresponding chloro- or bromo-analogs is the Finkelstein reaction . This nucleophilic substitution reaction involves treating a chloro- or bromo-alkane with a solution of sodium iodide in acetone.

Below is a proposed experimental workflow for the synthesis of this compound from 4-chlorobutan-2-ol.

Proposed Synthesis via Finkelstein Reaction

Objective: To synthesize this compound by substituting the chlorine atom in 4-chlorobutan-2-ol with iodine.

Materials:

-

4-chlorobutan-2-ol

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorobutan-2-ol in a minimal amount of anhydrous acetone.

-

Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium chloride) indicates that the reaction is proceeding.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Resuspend the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product may be purified further by vacuum distillation or column chromatography.

The logical workflow for this proposed synthesis is depicted in the diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Mandatory Visualization: IUPAC Naming Logic

The following diagram illustrates the logical steps involved in determining the IUPAC name for this compound.

Caption: Logical steps for the IUPAC naming of this compound.

References

An In-depth Technical Guide to 4-Iodobutan-2-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodobutan-2-ol, alongside methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the potential applications of this versatile molecule. While experimental data for this compound is limited in the current literature, this guide consolidates available information and provides reasoned predictions based on the properties of analogous compounds.

Core Properties of this compound

This compound, a secondary iodoalcohol, possesses a unique combination of functional groups that make it an interesting building block in organic synthesis. The presence of both a hydroxyl group and an iodine atom on a four-carbon chain allows for a variety of chemical transformations.

Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6089-15-2 | [1] |

| Molecular Formula | C₄H₉IO | [1] |

| Molecular Weight | 200.02 g/mol | [1] |

| Canonical SMILES | CC(CCI)O | [1] |

| InChI | InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | [1] |

| InChIKey | FRITUKTYDGNWAY-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted/Comparative Value | Notes |

| Melting Point | Not available | For comparison, the melting point of 4-Iodo-1-butanol is 103-104 °C[2], and for 2-Iodobutane is -104 °C. |

| Boiling Point | Not available | For comparison, the boiling point of 4-Iodo-1-butanol is 72 °C[2], and for 2-Iodobutane is 119-120 °C. |

| Density | Not available | For comparison, the predicted density of 4-Iodo-1-butanol is 1.803 ± 0.06 g/cm³[2]. |

| Solubility | Expected to be soluble in organic solvents. | Based on the properties of similar iodoalcohols. |

| XLogP3 | 1.4 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented, a plausible and efficient method would be the hydroiodination of 3-buten-2-ol. This reaction would follow Markovnikov's rule, with the iodine atom adding to the less substituted carbon of the double bond.

Proposed Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Buten-2-ol

-

Hydroiodic acid (57% in water)

-

Dichloromethane

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-buten-2-ol.

-

Cool the flask in an ice bath and slowly add a stoichiometric amount of hydroiodic acid.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer with saturated sodium bisulfite solution to remove any unreacted iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Potential Transformations

The dual functionality of this compound makes it a versatile intermediate. The hydroxyl group can undergo oxidation, esterification, and etherification, while the iodo group is an excellent leaving group for nucleophilic substitution reactions.

General Reactivity of Iodoalcohols

Key Reactions:

-

Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, yielding 4-iodobutan-2-one.

-

Nucleophilic Substitution of the Iodide: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for the introduction of a wide range of nucleophiles at the terminal position.

-

Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the iodide to form 2-methyltetrahydrofuran.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts will be influenced by the neighboring electronegative oxygen and iodine atoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃- | ~1.2 | Doublet |

| -CH(OH)- | ~3.8 | Multiplet |

| -CH₂-CH₂I | ~2.0 | Multiplet |

| -CH₂I | ~3.2 | Triplet |

| -OH | Broad singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃- | ~23 |

| -C H(OH)- | ~68 |

| -C H₂-CH₂I | ~35 |

| -C H₂I | ~10 |

Mass Spectrometry (GC-MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 200. Common fragmentation patterns would involve the loss of water (m/z 182), the loss of the iodine atom (m/z 73), and cleavage adjacent to the alcohol.

Applications in Drug Development and Research

Halogenated organic compounds are crucial in medicinal chemistry and drug design. The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While there are no prominent examples of this compound being directly used in a marketed drug, its potential lies in its utility as a synthetic intermediate.

The dual functionality allows for the sequential or orthogonal introduction of different pharmacophores, making it a valuable scaffold for the synthesis of libraries of compounds for drug screening. For example, the iodo-group can be replaced by various nitrogen, oxygen, or sulfur-containing nucleophiles to explore structure-activity relationships.

Safety and Handling

Iodo-organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous chemical.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols and predicted data are based on chemical principles and data from analogous compounds and have not been experimentally validated for this compound. All chemical manipulations should be performed by qualified individuals in a properly equipped laboratory.

References

4-Iodobutan-2-ol: An In-Depth Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 4-Iodobutan-2-ol (CAS No. 6089-15-2). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific isomer, this document synthesizes information from available chemical databases and provides data for structurally similar compounds to infer potential hazards. All information should be used as a guide for risk assessment and in conjunction with established laboratory safety protocols.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding the substance's behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₉IO | [1] |

| Molecular Weight | 200.02 g/mol | [1] |

| CAS Number | 6089-15-2 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Iodo-2-butanol | [2] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 199.96981 Da | [1] |

| Monoisotopic Mass | 199.96981 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Heavy Atom Count | 6 | |

| Complexity | 30.7 | [1] |

Hazard Identification and Classification

GHS Classification for 1-Iodobutan-2-ol (CAS No. 124780-92-3) [3]

| Hazard Class | Category |

| Flammable Liquids | 4 |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |

Hazard Statements (H-Statements) for 1-Iodobutan-2-ol: [3]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements) for 1-Iodobutan-2-ol: [3]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P332 + P317: If skin irritation occurs: Get medical help.

-

P337 + P317: If eye irritation persists: Get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: General Safe Handling Procedures

While specific experimental protocols for the safety assessment of this compound are not available, the following general procedures should be adopted when handling this and other halogenated organic compounds.

3.1. Risk Assessment: Before any experiment, a thorough risk assessment should be conducted. This involves evaluating the potential hazards of this compound, considering the quantities being used, the experimental conditions (e.g., temperature, pressure), and the potential for reaction with other substances.

3.2. Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

3.3. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

3.4. Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following diagram illustrates a logical workflow for responding to an accidental exposure or spill involving this compound.

Caption: Emergency response workflow for this compound.

Toxicological Information

There is no specific toxicological data (e.g., LD50, LC50) available for this compound in the provided search results. Based on the hazard assessment of the isomer 1-Iodobutan-2-ol, the substance may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Chronic exposure effects have not been determined.

Fire-Fighting Measures

Based on the data for 1-Iodobutan-2-ol, this compound is expected to be a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products such as carbon oxides and hydrogen iodide.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Disposal of this compound and its containers should be in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for this compound and its isomers. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and should consult with their institution's environmental health and safety department for specific guidance.

References

Spectroscopic Data of 4-Iodobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Iodobutan-2-ol, a valuable chemical intermediate in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of butan-2-ol and 2-iodobutane.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH-OH |

| ~3.20 | t | 2H | CH₂-I |

| ~1.90 | m | 2H | CH₂ |

| ~1.25 | d | 3H | CH₃ |

| ~2.0-3.0 | br s | 1H | OH |

¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~68 | CH-OH |

| ~40 | CH₂ |

| ~25 | CH₃ |

| ~10 | CH₂-I |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend |

| ~1100 | Strong | C-O stretch |

| ~500-600 | Medium | C-I stretch |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 185 | Low | [M-CH₃]⁺ |

| 127 | Medium | [I]⁺ |

| 73 | High | [M-I]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | Very High | [C₂H₅O]⁺ (Base Peak) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition (FTIR):

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry

Sample Introduction (Direct Infusion for a Liquid Sample):

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into a high-vacuum chamber where it is vaporized.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Comprehensive Guide to the Synthesis of 4-Iodobutan-2-ol from 1,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and selective method for the synthesis of 4-iodobutan-2-ol from the readily available starting material, 1,3-butanediol. The primary challenge in this transformation is the selective functionalization of the primary hydroxyl group in the presence of a more sterically hindered secondary hydroxyl group. The presented methodology addresses this challenge through a two-step sequence involving a regioselective tosylation followed by a nucleophilic substitution.

This document provides detailed experimental protocols, quantitative data summarized for clarity, and visual diagrams to illustrate the reaction pathway and workflow, aiming to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting.

Reaction Pathway Overview

The synthesis of this compound from 1,3-butanediol is efficiently achieved in two sequential steps:

-

Regioselective Mono-tosylation: The primary hydroxyl group of 1,3-butanediol is selectively converted to a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction leverages the higher reactivity of the primary alcohol.

-

Finkelstein Reaction: The resulting tosylate, 4-hydroxybutan-2-yl p-toluenesulfonate, undergoes a nucleophilic substitution with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The tosylate group is an excellent leaving group, facilitating its displacement by the iodide ion to yield the final product, this compound.

Experimental Protocols

The following protocols are based on established methodologies for regioselective tosylation and subsequent iodination.

Step 1: Regioselective Mono-tosylation of 1,3-Butanediol

This procedure is adapted from a general method for the mono-tosylation of diols.

Materials:

-

1,3-Butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-butanediol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine to the stirred solution of 1,3-butanediol. The addition should be done dropwise to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxybutan-2-yl p-toluenesulfonate.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Finkelstein Reaction)

Materials:

-

4-hydroxybutan-2-yl p-toluenesulfonate (from Step 1)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the 4-hydroxybutan-2-yl p-toluenesulfonate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting material. The formation of a precipitate (sodium p-toluenesulfonate) is an indication of reaction progression.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a 5% sodium thiosulfate solution (to remove any residual iodine) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or flash column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Step 1: Mono-tosylation | Step 2: Iodination |

| Substrate | 1,3-Butanediol | 4-hydroxybutan-2-yl p-toluenesulfonate |

| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | Sodium iodide, Acetone |

| Stoichiometry | 1.0 eq Substrate, 1.05 eq TsCl | 1.0 eq Substrate, 1.5-2.0 eq NaI |

| Typical Yield | 70-85% | 80-95% |

| Purity (post-purification) | >95% | >97% |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Alternative Methodologies

While the tosylation-iodination sequence is a reliable method, other approaches can be considered for the selective iodination of 1,3-butanediol. One notable alternative involves the use of a thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide. This reagent has been reported to selectively iodinate primary alcohols in the presence of secondary alcohols under neutral conditions, potentially offering a more direct, one-step conversion. However, the tosylation route is often preferred due to the wide availability and lower cost of the reagents.

Conclusion

The synthesis of this compound from 1,3-butanediol can be effectively accomplished through a two-step process involving regioselective mono-tosylation of the primary hydroxyl group, followed by a Finkelstein iodination. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of these steps, coupled with appropriate analytical monitoring, will ensure a high yield and purity of the desired product.

In-Depth Technical Guide to 4-Iodobutan-2-ol for Researchers and Drug Development Professionals

An essential yet often overlooked building block, 4-Iodobutan-2-ol presents unique opportunities in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, synthesis, safety, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No. 6089-15-2) is a specialty chemical available from a limited number of suppliers. Its commercial availability is primarily focused on research and development quantities. Below is a summary of a known supplier and the basic information they provide. Further inquiries for bulk quantities and detailed specifications are recommended.

| Supplier | Product Name | CAS No. | Molecular Formula | Molecular Weight | Notes |

| BLD Pharm | This compound | 6089-15-2 | C4H9IO | 200.02 g/mol | Available for research use. Cold-chain transportation may be required.[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C4H9IO | PubChem[2] |

| Molecular Weight | 200.02 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC(CCI)O | PubChem[2] |

| InChIKey | FRITUKTYDGNWAY-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 6089-15-2 | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound: An Overview

A plausible synthetic pathway for this compound would involve the anti-Markovnikov hydroiodination of but-3-en-2-ol. This reaction would theoretically proceed as illustrated in the logical workflow diagram below. It is important to note that this is a proposed reaction and would require experimental validation and optimization.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from suppliers and data for structurally related compounds can provide guidance on its safe handling. BLD Pharm provides GHS pictograms indicating that this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

Based on the hazard statements for this compound and safety data for related iodo-compounds like 2-iodobutane and 1,4-diiodobutane, the following precautions are recommended:[3][4][5]

| Precaution Category | Recommended Actions |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[3][4] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.[3][5] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |

| First Aid | If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5] |

Potential Applications in Drug Development and Organic Synthesis

The utility of functionalized halogenated alcohols in medicinal chemistry and organic synthesis is well-established.[6] The dual reactivity of the hydroxyl and iodo groups allows for sequential chemical modifications, making them valuable synthons.

While specific examples of this compound in drug development are not prominent in publicly available literature, its structure suggests several potential applications. The secondary alcohol offers a chiral center, which is of significant interest in the synthesis of stereospecific pharmaceuticals. The iodo group at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the carbon chain.

The logical relationship for its application in synthetic chemistry can be visualized as follows:

Conclusion

This compound is a specialized chemical with potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. While its commercial availability is limited, and detailed experimental data is scarce, this guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthetic accessibility and reactivity is warranted to fully unlock its potential in creating complex and stereochemically defined molecules. It is imperative to adhere to strict safety protocols when handling this and related halogenated compounds.

References

Stereochemistry of 4-Iodobutan-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-iodobutan-2-ol, a chiral molecule with significant potential in synthetic organic chemistry and drug development. This document details the synthesis of racemic and enantiomerically enriched forms, methods for stereoisomer separation and analysis, and key quantitative data.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a 2-iodoethyl group. Consequently, it exists as a pair of enantiomers: (R)-4-iodobutan-2-ol and (S)-4-iodobutan-2-ol. The spatial arrangement of these groups around the chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in pharmaceutical and biological applications.

Figure 1: Enantiomers of this compound

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Synthesis of this compound

Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the ring-opening of a suitable epoxide, such as 1,2-epoxybutane, with an iodide source. Another viable route is the hydroiodination of but-3-en-2-ol.

Experimental Protocol: Ring-Opening of 1,2-Epoxybutane

This procedure outlines a general method for the regioselective ring-opening of 1,2-epoxybutane to yield this compound.

-

Materials: 1,2-epoxybutane, sodium iodide, acetic acid, and a suitable solvent such as acetonitrile.

-

Procedure:

-

Dissolve sodium iodide in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric amount of acetic acid to the solution.

-

Add 1,2-epoxybutane dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain racemic this compound.

-

Figure 2: Synthesis of Racemic this compound

Caption: Racemic this compound synthesis via epoxide ring-opening.

Enantioselective Synthesis and Chiral Resolution

Enantiomerically enriched this compound can be prepared either by asymmetric synthesis or by resolution of the racemate. A highly effective method for the latter is lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol describes the enzymatic acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

-

Materials: Racemic this compound, an acyl donor (e.g., vinyl acetate), a lipase (e.g., Candida antarctica lipase B, CALB), and a suitable organic solvent (e.g., toluene).

-

Procedure:

-

Dissolve racemic this compound in toluene in a flask.

-

Add the acyl donor (vinyl acetate) to the solution.

-

Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Separate the resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol by column chromatography.

-

The unreacted enantiomer can be isolated directly. The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol).

-

Figure 3: Lipase-Catalyzed Kinetic Resolution Workflow

Caption: Workflow for the kinetic resolution of racemic this compound.

Analytical Techniques for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating and quantifying the enantiomers of this compound. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio can be optimized to achieve the best separation (e.g., 90:10 v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

Procedure:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers and determine their retention times and peak areas to calculate the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, they are crucial for confirming the overall structure of this compound. To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed to induce diastereomeric environments, which will result in separate signals for each enantiomer.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C1 (-CH₃) | ~1.2 | Doublet | ~6.0 |

| H on C2 (-CHOH) | ~3.8 | Multiplet | - |

| H on C3 (-CH₂-) | ~1.9 - 2.1 | Multiplet | - |

| H on C4 (-CH₂I) | ~3.2 - 3.4 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C1 (-CH₃) | ~23 | ||

| C2 (-CHOH) | ~68 | ||

| C3 (-CH₂-) | ~35 | ||

| C4 (-CH₂I) | ~8 |

Note: These are estimated values based on analogous structures. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Quantitative Stereochemical Data

Table 2: Enantiomeric Purity and Optical Rotation

| Parameter | Description | Formula |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample. | ee (%) = |([R] - [S]) / ([R] + [S])| x 100 |

| Specific Rotation [α] | The rotation of plane-polarized light by a solution of a chiral compound at a specific concentration and path length. | [α] = α / (c · l) |

Where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemistry, influencing its reactivity and potential biological activity. This guide has provided an overview of its synthesis, including methods for obtaining both racemic and enantiomerically enriched forms. Detailed experimental protocols for synthesis and analysis, including chiral HPLC and NMR spectroscopy, have been outlined. While some quantitative data, such as specific optical rotation, require experimental determination, the information presented here serves as a valuable resource for researchers and professionals working with this versatile chiral building block.

4-Iodobutan-2-ol: A Versatile Chiral Building Block in Modern Organic Synthesis

For Immediate Release

[City, State] – 4-Iodobutan-2-ol, a functionalized secondary alcohol, is emerging as a valuable and versatile chiral building block for organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a good leaving group (iodine), allows for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of valuable organic molecules, providing insights for researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around two key reaction pathways: intramolecular cyclization to form substituted tetrahydrofurans and intermolecular nucleophilic substitution at the C4 position. The presence of a stereocenter at the C2 position in chiral variants of this compound offers the potential for stereoselective synthesis, a critical aspect in the development of pharmaceutical agents and other bioactive molecules.

Intramolecular Cyclization: A Gateway to 2-Methyltetrahydrofuran

One of the most promising applications of this compound is its use as a precursor for the synthesis of 2-methyltetrahydrofuran, a widely used green solvent and a structural motif present in numerous natural products. This transformation is typically achieved through an intramolecular Williamson ether synthesis.[1][2][3]

References

Methodological & Application

Synthesis of Chiral 4-Iodobutan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-iodobutan-2-ol is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary alcohol and a primary iodide, allows for a variety of subsequent chemical transformations. The stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure target molecules, making the development of efficient and selective synthetic routes to both (R)- and (S)-4-iodobutan-2-ol a significant area of interest. This document outlines two effective methods for the preparation of chiral this compound: Asymmetric Catalytic Reduction of a prochiral ketone and Enzymatic Kinetic Resolution of the corresponding racemic alcohol.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthetic routes to chiral this compound, providing a basis for comparison in terms of yield and enantioselectivity.

| Parameter | Method 1: Asymmetric Catalytic Reduction | Method 2: Enzymatic Kinetic Resolution |

| Starting Material | 4-Iodobutane-2-one | Racemic this compound |

| Catalyst/Enzyme | (R)- or (S)-CBS Catalyst | Lipase (e.g., from Pseudomonas cepacia) |

| Typical Yield | >90% | ~50% (for each enantiomer) |

| Enantiomeric Excess (ee) | >95% | >99% |

| Key Advantages | High yield of a single enantiomer | Excellent enantioselectivity |

| Key Disadvantages | Requires a specific chiral catalyst | Theoretical maximum yield of 50% for each enantiomer |

Experimental Workflows

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocols

Method 1: Asymmetric Catalytic Reduction of 4-Iodobutane-2-one

This method utilizes the highly selective Corey-Bakshi-Shibata (CBS) reduction to convert the prochiral 4-iodobutan-2-one into the desired chiral alcohol with high enantiomeric excess.[1][2][3][4][5]

Part A: Synthesis of 4-Iodobutane-2-one

-

Reaction Setup: To a solution of 4-hydroxy-2-butanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) dropwise.

-

Mesylation: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Iodination: Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.

-

Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain 4-iodobutan-2-one.[6]

Part B: Asymmetric Reduction

-

Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.

-

Ketone Addition: Cool the mixture to -30 °C and add a solution of 4-iodobutan-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the enantiomerically enriched this compound.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This method involves the synthesis of racemic this compound followed by a lipase-catalyzed acylation, which selectively acylates one enantiomer, allowing for the separation of the two.[7][8][9]

Part A: Synthesis of Racemic this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-iodobutan-2-one (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH4, 1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic this compound, which can be used in the next step without further purification.[10]

Part B: Enzymatic Kinetic Resolution

-

Reaction Mixture: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 eq).

-

Enzyme Addition: Add an immobilized lipase, for example, lipase from Pseudomonas cepacia or Candida antarctica lipase B (Novozym 435), to the mixture.

-

Reaction Progress: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Separation: Once the conversion reaches approximately 50%, filter off the enzyme. Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography.

-

Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer of this compound.

References

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. research.rug.nl [research.rug.nl]

- 6. 4-Iodobutan-2-one | C4H7IO | CID 15582157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C4H9IO | CID 13089079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-4-Iodobutan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-Iodobutan-2-ol, a valuable chiral building block in the pharmaceutical industry. The methodologies described herein focus on biocatalytic approaches, specifically asymmetric reduction of a prochiral ketone and enzymatic kinetic resolution of a racemic alcohol, offering high enantioselectivity and operational simplicity.

Introduction

Chirally pure alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). (R)-4-Iodobutan-2-ol, with its reactive iodide functionality and a stereogenic center, serves as a versatile synthon for the introduction of a chiral hydroxybutyl group. Traditional chemical methods for obtaining this enantiomer often involve expensive chiral auxiliaries or catalysts and may present environmental challenges. Biocatalysis has emerged as a powerful alternative, utilizing enzymes to perform highly selective transformations under mild conditions.[1][2] This note details two primary enzymatic strategies for the synthesis of (R)-4-Iodobutan-2-ol.

Methodologies

Two principal chemoenzymatic routes are presented for the synthesis of (R)-4-Iodobutan-2-ol:

-

Asymmetric Reduction of 4-Iodobutane-2-one: This approach utilizes a ketoreductase (KRED) or a whole-cell biocatalyst containing alcohol dehydrogenases (ADHs) to stereoselectively reduce the prochiral ketone, 4-iodobutan-2-one, directly to the desired (R)-alcohol.[3][4] This method is highly efficient as, theoretically, 100% of the substrate can be converted to the desired enantiomer.

-

Enzymatic Kinetic Resolution (EKR) of (±)-4-Iodobutan-2-ol: This method involves the enantioselective acylation of a racemic mixture of 4-iodobutan-2-ol. A lipase selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-4-Iodobutan-2-ol unreacted.[5] While the maximum theoretical yield for the desired enantiomer is 50%, this method is widely applicable and employs readily available and stable lipases.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of chiral alcohols analogous to (R)-4-Iodobutan-2-ol, as specific data for the target molecule is not extensively available in the public domain. These data provide a benchmark for expected performance.

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | >85 | >99 | [6] |

| Rhodococcus erythropolis | 1,4-Decanediol | (R)-γ-Decalactone | ~80 | ~75 | |

| Lk-ADH Mutant | Various Ketones | (R)-Alcohols | 65 - >99 | >99 | [6] |

| TeSADH Mutants | 2-Haloacetophenones | (R)- or (S)-Halohydrins | Moderate to High | >99 | [7] |

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase | Substrate | Acyl Donor | Unreacted Alcohol | Conversion (%) | Enantiomeric Excess (ee, %) of Alcohol | Reference |

| Novozym 435 | rac-1-Phenylethanol | Vinyl Acetate | (R)-1-Phenylethanol | ~50 | >99 | [8] |

| Pseudomonas fluorescens Lipase | rac-4-Phenylbut-3-en-2-ol | Vinyl Acetate | (R)-4-Phenylbut-3-en-2-ol | ~48 | >99 | [2] |

| Lipase PS (Pseudomonas cepacia) | rac-4-Arylbut-3-en-2-ols | Vinyl Acetate | (R)-Alcohols | ~52 | >97 | [2] |

| Lipase AK (Pseudomonas fluorescens) | rac-trans-Flavan-4-ols | Vinyl Acetate | (2S,4S)-Flavan-4-ol | ~50 | >99 | [9] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Iodobutan-2-one using a Whole-Cell Biocatalyst

This protocol is a general procedure based on the successful asymmetric reduction of analogous ketones.[6] Optimization of substrate concentration, co-solvent, and biomass loading may be required for 4-iodobutan-2-one.

1. Materials:

-

4-Iodobutan-2-one

-

Whole-cell biocatalyst (e.g., Rhodococcus erythropolis, Pichia jadinii)

-

Glucose (or other suitable co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent (e.g., ethyl acetate for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column for ee determination

3. Procedure:

-

Cultivation of Biocatalyst: Cultivate the selected microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Biotransformation: Resuspend the cell pellet in phosphate buffer to a specific optical density or wet cell weight concentration. Add glucose as a co-substrate.

-

Add 4-iodobutan-2-one to the cell suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent to avoid high local concentrations.

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess by chiral GC.

-

Work-up: Once the desired conversion is reached, centrifuge the reaction mixture to remove the cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-4-Iodobutan-2-ol.

-

Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol is a general procedure based on established methods for the kinetic resolution of secondary alcohols.[2][8]

1. Materials:

-

(±)-4-Iodobutan-2-ol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica Lipase B)

-

Vinyl acetate (acyl donor)

-

Organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)

-

Silica gel for column chromatography

2. Equipment:

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled bath

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column

3. Procedure:

-

Reaction Setup: To a solution of (±)-4-Iodobutan-2-ol in the chosen organic solvent, add the immobilized lipase.

-

Add vinyl acetate to the mixture.

-

Incubate the reaction at a specific temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol.

-

Work-up: Filter off the immobilized lipase. The enzyme can be washed with the solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separation: Separate the unreacted (R)-4-Iodobutan-2-ol from the (S)-4-iodobutyl-2-acetate by flash column chromatography on silica gel.

Mandatory Visualizations

References

- 1. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 5. jocpr.com [jocpr.com]

- 6. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Iodobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-4-Iodobutan-2-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. The methods described herein focus on providing high enantiomeric purity and good yields.

(S)-4-Iodobutan-2-ol is a key intermediate in the synthesis of various complex molecules due to its bifunctional nature, containing both a stereogenic alcohol center and a reactive primary iodide. Enantiomerically pure forms are often required for the development of stereospecific drugs and other bioactive compounds. This guide outlines two primary, effective strategies for its asymmetric synthesis: biocatalytic asymmetric reduction of a prochiral ketone and lipase-catalyzed kinetic resolution of the corresponding racemic alcohol.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the potential quantitative outcomes for the different enantioselective methods for preparing (S)-4-Iodobutan-2-ol. The data for the biocatalytic reduction is extrapolated from a highly analogous transformation, while the data for kinetic resolution is based on typical results for similar substrates.

| Method | Catalyst/Enzyme | Substrate | Product(s) | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |

| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 4-Iodo-2-butanone | (S)-4-Iodobutan-2-ol | > 90 | > 99 |

| Lipase-Catalyzed Kinetic Resolution | Immobilized Lipase (e.g., CAL-B) | (±)-4-Iodobutan-2-ol | (S)-4-Iodobutan-2-ol & (R)-acetyl-4-iodobutan-2-ol | < 50 (for each) | > 99 (for both) |

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction of 4-Iodo-2-butanone

This protocol describes the asymmetric reduction of the prochiral ketone, 4-iodo-2-butanone, to the desired (S)-4-iodobutan-2-ol using an alcohol dehydrogenase (ADH). This method is advantageous due to its potential for high enantioselectivity and yield, operating under mild, environmentally benign conditions. The protocol is adapted from established procedures for the reduction of similar keto-substrates.

Materials:

-

4-Iodo-2-butanone

-

Alcohol Dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir or a recombinant source)

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH) as a cofactor

-

A cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

Cofactor and Regeneration System: To the buffer, add the NAD(P)H cofactor to a final concentration of 1 mM. If using a cofactor regeneration system, add the corresponding enzyme (e.g., glucose dehydrogenase) and substrate (e.g., glucose, 1.5 equivalents relative to the ketone).

-

Enzyme Addition: Add the selected alcohol dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL.

-

Substrate Addition: Dissolve 4-iodo-2-butanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol if it is also used for cofactor regeneration) and add it to the reaction mixture to a final concentration of 10-50 mM.

-

Reaction: Gently agitate the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by TLC or GC/HPLC.

-

Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-4-iodobutan-2-ol.

-

Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-4-Iodobutan-2-ol

This protocol details the kinetic resolution of racemic 4-iodobutan-2-ol using a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. This method is highly effective for producing both enantiomers in high optical purity.

Materials:

-

(±)-4-Iodobutan-2-ol (can be prepared by reduction of 4-iodo-2-butanone with NaBH4)

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate or acetic anhydride)

-

Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Ethyl acetate

-

Hexane

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous organic solvent, (±)-4-iodobutan-2-ol (1 equivalent), and activated molecular sieves.

-

Acyl Donor: Add the acyl donor to the mixture. If using vinyl acetate, a large excess (e.g., 5-10 equivalents) can be used. If using acetic anhydride, 0.5 equivalents are recommended to achieve a conversion close to 50%.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting alcohol and the formation of the acetylated product. The reaction should be stopped at or near 50% conversion to obtain both the remaining alcohol and the ester in high enantiomeric excess.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-4-iodobutan-2-ol and the (R)-acetylated product can be separated by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

-

Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC analysis.

Diagrams

Below are diagrams illustrating the experimental workflow and the logical relationship of the key synthetic steps.

Caption: Experimental workflows for the enantioselective synthesis of (S)-4-Iodobutan-2-ol.

Caption: Logical relationships between starting materials, intermediates, and the final product.

Application Notes and Protocols: 4-Iodobutan-2-ol as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable heterocyclic compounds utilizing 4-iodobutan-2-ol as a key building block. The inherent bifunctionality of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing an iodine leaving group, makes it an ideal precursor for the construction of five-membered oxygen and nitrogen-containing heterocycles.

Synthesis of 2-Methyltetrahydrofuran via Intramolecular Williamson Ether Synthesis

The intramolecular cyclization of this compound provides a direct and efficient route to 2-methyltetrahydrofuran, a widely used solvent and potential biofuel additive. This reaction proceeds via an intramolecular Williamson ether synthesis, where the alkoxide formed from the deprotonation of the hydroxyl group displaces the iodide ion in an SN2 reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyltetrahydrofuran from this compound is outlined below.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude 2-methyltetrahydrofuran.

-

The crude product can be purified by distillation to yield pure 2-methyltetrahydrofuran.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Spectroscopic Data |

| 2-Methyltetrahydrofuran | This compound | NaH | THF | 12-24 | 0 to RT | 85-95 | >98 | ¹H NMR, ¹³C NMR, IR |

Reaction Workflow:

Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.

Synthesis of N-Substituted-3-methylpyrrolidines

This compound serves as a valuable precursor for the synthesis of N-substituted-3-methylpyrrolidines. This transformation involves a tandem reaction sequence initiated by the nucleophilic substitution of the iodide by a primary amine, followed by an intramolecular cyclization.

Experimental Protocol:

The following is a general protocol for the synthesis of N-substituted-3-methylpyrrolidines.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equivalent) and a primary amine (1.1-1.5 equivalents) in acetonitrile or DMF, a base such as potassium carbonate (2.0-3.0 equivalents) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 24-48 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted-3-methylpyrrolidine.

Quantitative Data:

| Product | Starting Materials | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Spectroscopic Data |

| N-Benzyl-3-methylpyrrolidine | This compound, Benzylamine | K₂CO₃ | CH₃CN | 24-48 | 80 | 70-85 | ¹H NMR, ¹³C NMR, MS |

| N-Phenyl-3-methylpyrrolidine | This compound, Aniline | K₂CO₃ | DMF | 24-48 | 100 | 60-75 | ¹H NMR, ¹³C NMR, MS |

Reaction Pathway:

Application Notes: 4-Iodobutan-2-ol in the Synthesis of Pharmaceutical Intermediates

Introduction